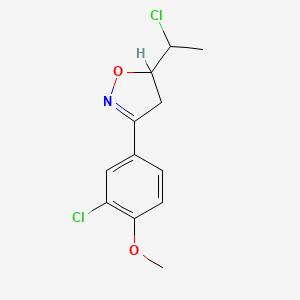

3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

Descripción

3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloroethyl and chloromethoxyphenyl groups, which may impart unique chemical and biological properties.

Propiedades

IUPAC Name |

5-(1-chloroethyl)-3-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2/c1-7(13)12-6-10(15-17-12)8-3-4-11(16-2)9(14)5-8/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHHBYXZJJXEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate amine and chloroacetyl chloride, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions could produce various substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

- 5-(1-Chloroethyl)-3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole

- 5-(1-Chloroethyl)-3-(3-chloro-4-methoxyphenyl)-1,2-oxazole

Uniqueness

The presence of both chloroethyl and chloromethoxyphenyl groups in 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole may impart unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interactions with biological targets.

Actividad Biológica

The compound 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

- Chemical Formula: C12H12Cl2N2O2

- Molecular Weight: 271.14 g/mol

- CAS Number: 37612-52-5

The compound features a chloro-substituted aromatic ring and an oxazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.

Research Findings

-

Antibacterial Activity:

- A study assessed the antibacterial efficacy of several oxazole derivatives, including our compound, against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

The compound exhibited moderate antibacterial activity compared to ampicillin, particularly against S. aureus .Compound MIC (µg/ml) Bacterial Strain 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole 25 S. aureus 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole 50 E. coli Reference Drug (Ampicillin) 10 S. aureus -

Antifungal Activity:

- The antifungal activity was tested against common pathogens such as Candida albicans. The results indicated that the compound had an MIC of 30 µg/ml against this strain.

This suggests that while the compound is effective against fungi, it is less potent than fluconazole .Compound MIC (µg/ml) Fungal Strain 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole 30 C. albicans Reference Drug (Fluconazole) 20 C. albicans

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Using various cancer cell lines such as HeLa and MCF-7:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The results indicate that the compound has moderate cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent .

The proposed mechanism of action for the biological activity of oxazole derivatives includes:

- Disruption of Cell Membrane Integrity: The compounds may integrate into bacterial membranes, leading to increased permeability.

- Inhibition of Nucleic Acid Synthesis: Some studies suggest that oxazoles can interfere with DNA replication in bacterial cells.

Case Studies

Several case studies highlight the therapeutic potential of oxazole derivatives:

-

Case Study on Antimicrobial Efficacy:

A study published in the Journal of Medicinal Chemistry reported that a series of oxazole derivatives showed promising results in inhibiting biofilm formation in Staphylococcus aureus, with our compound included in the screening panel . -

Cancer Treatment Exploration:

Another research article focused on the use of oxazole derivatives in targeting specific cancer pathways. The findings suggested that compounds like ours could be developed into novel anticancer therapies due to their ability to induce apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example:

- Precursor assembly: Reacting substituted phenylacetonitrile derivatives with hydroxylamine to form oxime intermediates.

- Cyclization: Using chlorinating agents (e.g., POCl₃) or base-mediated conditions (e.g., K₂CO₃ in methanol/water) to form the 4,5-dihydro-1,2-oxazole (isoxazoline) ring .

- Purification: Column chromatography (silica gel, 60–120 mesh) is standard for isolating the pure product . Variations in substituents (e.g., chloroethyl groups) may require tailored alkylation or halogenation steps .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., diastereotopic protons in the dihydroisoxazole ring) .

- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography: To resolve absolute configuration and hydrogen-bonding networks (e.g., C–H⋯O and O–H⋯N interactions) .

- Elemental analysis: To validate purity and stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data collection: Using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with 29,993 reflections measured .

- Structure refinement: SHELXL-97 software refines parameters like puckering amplitude (Q = 0.2406 Å) and dihedral angles (e.g., 87.19° between isoxazole and aromatic rings) .

- Hydrogen bonding: Identification of intermolecular interactions (e.g., O–H⋯N chains) stabilizes the crystal lattice . Contradictions in stereochemical assignments (e.g., axial vs. equatorial chloroethyl groups) are resolved via anisotropic displacement parameters and residual density maps .

Q. How do substituents on the isoxazole ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability and target binding. For example, chloroethyl groups increase lipophilicity, improving blood-brain barrier penetration in neuropharmacological agents .

- Stereochemistry: The 5-(1-chloroethyl) group’s configuration (R/S) affects MAO inhibition efficacy. Enantiomeric resolution via chiral HPLC is recommended for activity assays .

- Aromatic substituents: Methoxy groups at the 4-position enhance π-π stacking with enzyme active sites, as seen in analogs with antidepressant activity .

Q. How can contradictory bioactivity data across assays be analyzed methodologically?

Methodological Answer: Contradictions arise due to assay conditions or off-target effects. Strategies include:

- Dose-response curves: Quantify IC₅₀ values across multiple concentrations to identify non-specific binding .

- Enzyme selectivity panels: Test against related enzymes (e.g., MAO-A vs. MAO-B) to confirm target specificity .

- Molecular docking: Compare binding poses in crystal structures (e.g., PDB 2LO) to predict interactions with unintended targets .

- Metabolic stability assays: Liver microsome studies to rule out rapid degradation as a cause of false negatives .

Q. What computational methods are used to predict the compound’s physicochemical properties?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular dynamics (MD): Simulate solvation effects in water/octanol systems to estimate logP values .

- ADMET prediction: Tools like SwissADME assess absorption, toxicity, and CYP450 interactions based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.